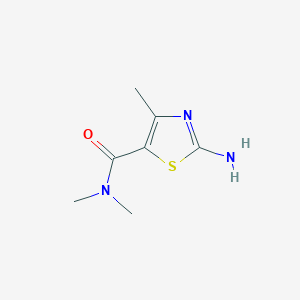

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-4-5(6(11)10(2)3)12-7(8)9-4/h1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJPMCANMMJVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350112 | |

| Record name | 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21709-40-0 | |

| Record name | 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21709-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Elusive Mechanism of Action: A Technical Guide to 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide and its Congeners

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and kinase inhibition.[1][2][3][4] The biological versatility of the 2-aminothiazole core is attributed to its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and its favorable pharmacokinetic properties.

Potential Mechanisms of Action Based on Structural Analogs

Given the lack of specific data for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, we can infer its potential biological targets and mechanisms of action by examining its structural relatives. The primary areas of activity for 2-aminothiazole-5-carboxamide derivatives are as kinase inhibitors and antimicrobial agents.

Kinase Inhibition

A significant number of 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[2]

2.1.1. Pan-Src Kinase Inhibition:

One of the most prominent examples is Dasatinib, a potent pan-Src family kinase inhibitor.[5] While structurally more complex, Dasatinib shares the 2-aminothiazole core. The mechanism of action for this class of compounds involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction.

2.1.2. c-Met Kinase Inhibition:

Thiazole and thiadiazole carboxamide derivatives have been investigated as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[4] The carboxamide moiety is crucial for forming hydrogen-bonding interactions within the kinase's active site.

Quantitative Data for Related Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Thiazole carboxamide derivatives | c-Met | 29.05 - 39.36 | Not Specified | [4] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | Not Specified | 20.2 µM (MCF-7), 21.6 µM (HT-29) | MCF-7, HT-29 | [2] |

Hypothetical Signaling Pathway for Kinase Inhibition:

Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a receptor tyrosine kinase.

Antimicrobial Activity

Various derivatives of 2-aminothiazole have demonstrated promising activity against a range of microbial pathogens.[1] The exact mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Quantitative Data for Related Antimicrobial Compounds:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-amino-1,3,4-thiadiazole derivatives | S. aureus | 62.5 | [6] |

Experimental Protocols for Elucidating the Mechanism of Action

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.

Kinase Inhibition Assays

Objective: To determine if the compound inhibits the activity of specific kinases.

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

-

A plate is coated with a substrate specific to the kinase of interest.

-

The kinase, ATP, and varying concentrations of the test compound are added to the wells.

-

Following incubation, a primary antibody specific for the phosphorylated substrate is added.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

-

A chromogenic substrate is introduced, and the resulting color change is measured spectrophotometrically to quantify kinase activity.

-

Experimental Workflow for Kinase Inhibition Assay:

Caption: A generalized experimental workflow for an ELISA-based kinase inhibition assay.

Cell Proliferation Assays

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology:

-

MTT Assay:

-

Cancer cells are seeded in a 96-well plate and treated with varying concentrations of the test compound.

-

After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured to determine the number of viable cells.

-

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Methodology:

-

Broth Microdilution Method:

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for predicting its potential biological activities. Based on the available literature, it is plausible that this compound could exhibit efficacy as a kinase inhibitor or an antimicrobial agent. The experimental protocols outlined in this guide provide a roadmap for future investigations to uncover the precise molecular targets and signaling pathways modulated by this and other novel 2-aminothiazole derivatives. Such studies are essential for the rational design and development of new therapeutic agents based on this versatile chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Physical and Chemical Properties of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole, commonly known as NBD-F. The document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. It details the physicochemical characteristics, reactivity, and spectral properties of NBD-F. Furthermore, this guide outlines detailed experimental protocols for both the determination of its fundamental properties and its application in the fluorescent derivatization of biomolecules for analytical purposes. Visual diagrams generated using Graphviz are included to illustrate key chemical reactions and experimental workflows.

Introduction

4-Fluoro-7-nitro-2,1,3-benzoxadiazole, also recognized by its acronym NBD-F, is a prominent fluorogenic reagent in the field of bioanalytical chemistry.[1][2] Its utility stems from its ability to covalently bind to primary and secondary amines, as well as thiol-containing compounds, transforming them into highly fluorescent derivatives.[1][2] This reaction is the cornerstone of its application in the sensitive detection and quantification of a wide array of biomolecules, including amino acids, peptides, and neurotransmitters, primarily through high-performance liquid chromatography (HPLC).[3][4][5] This guide aims to be a thorough resource, consolidating the essential physical, chemical, and application-specific data for NBD-F.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of NBD-F are summarized in the tables below, providing a quick reference for laboratory use.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 29270-56-2 | [1][6] |

| Molecular Formula | C₆H₂FN₃O₃ | [7][8] |

| Molecular Weight | 183.10 g/mol | [7][8] |

| Appearance | White to yellow to green powder/crystal | [6][7] |

| Purity | >99.0% (HPLC) | [6][7] |

| Solubility | Soluble in DMSO (≥ 60 mg/mL) | |

| Storage Conditions | 2-8°C, dry, protect from light, sealed |

Spectral Properties

| Spectral Property | Wavelength (nm) | Conditions | Reference |

| Excitation Maximum (λex) | ~470-488 | After reaction with amines/thiols | [1][2][9] |

| Emission Maximum (λem) | ~530-542 | After reaction with amines/thiols | [1][2][10] |

Note: NBD-F itself is essentially non-fluorescent; the spectral properties listed are for its fluorescent adducts.[1][2]

Chemical Reactivity and Mechanism

NBD-F is primarily utilized for its high reactivity towards nucleophiles, particularly primary and secondary amines, and thiols. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic amine or thiol attacks the carbon atom to which the fluorine is attached, leading to the displacement of the fluoride ion. This reaction is highly efficient and results in the formation of a stable, fluorescent NBD-adduct. The reactivity of NBD-F is noted to be significantly higher than its chloro-analogue, NBD-Cl.

The general reaction of NBD-F with a primary amine is depicted in the following diagram:

Caption: Reaction of NBD-F with a primary amine.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of NBD-F and its application in the analysis of amino acids.

Determination of Melting Point

The melting point of an organic solid is a crucial indicator of its purity.

Principle: A small, finely powdered sample of the organic compound is heated slowly, and the temperature range over which it melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the NBD-F sample is finely powdered.

-

Pack a small amount of the powdered NBD-F into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).

-

The melting point range is reported as T1-T2.

Protocol for Amino Acid Derivatization with NBD-F for HPLC Analysis

This protocol is adapted from established methods for the pre-column derivatization of amino acids.[3][5]

Materials:

-

NBD-F solution (e.g., 25 mM in acetonitrile)

-

Borate buffer (pH 8.0-9.5)

-

Amino acid standard solution or sample extract

-

Water bath or heating block

-

HPLC system with a fluorescence detector

Procedure:

-

In a microcentrifuge tube, mix 100 µL of the amino acid sample or standard with 175 µL of borate buffer.

-

Add 200 µL of acetonitrile to the mixture.

-

Initiate the derivatization by adding 25 µL of the NBD-F working solution.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 60°C for 5-7 minutes in a water bath, protected from light.

-

After incubation, cool the mixture to room temperature.

-

Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC system.

HPLC Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient or isocratic elution with a mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: Fluorescence detector set to λex = 470 nm and λem = 530 nm.

The following diagram illustrates the general workflow for this analytical procedure:

Caption: Experimental workflow for amino acid analysis using NBD-F.

Conclusion

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is an indispensable tool in modern bioanalytical chemistry. Its well-characterized physical and chemical properties, coupled with its robust reactivity towards amines and thiols, make it an excellent choice for the sensitive fluorescent labeling of a wide range of biologically significant molecules. The protocols detailed in this guide provide a solid foundation for both the fundamental characterization of NBD-F and its practical application in a laboratory setting. Adherence to these methodologies will ensure reliable and reproducible results for researchers and scientists in drug development and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NBD-F | 29270-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. NBD-F (=4-Fluoro-7-nitro-2,1,3-benzoxadiazole) [for HPLC L… [cymitquimica.com]

- 8. 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | C6H2FN3O3 | CID 122123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Diverse Biological Activities of 2-Aminothiazole Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2-aminothiazole carboxamide derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Synthesis of the 2-Aminothiazole Carboxamide Scaffold

The versatile 2-aminothiazole ring is commonly synthesized via the Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea derivative. Subsequent modifications, such as acylation of the 2-amino group with a desired carboxylic acid or its derivative, lead to the final 2-aminothiazole carboxamide product. The diversity of commercially available α-haloketones, thioureas, and carboxylic acids allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.

A general synthetic workflow is depicted below:

Technical Guide: Structure Elucidation of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. While this specific compound is not extensively documented in public literature, this guide constructs its structural and spectral profile based on established principles of organic chemistry and data from closely related analogues. The document outlines a probable synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and discusses the potential biological significance of this class of compounds, particularly as kinase inhibitors in cancer therapy. All data is presented in a structured format for clarity and comparative analysis, and key processes are visualized using logical diagrams.

Chemical Structure and Properties

This compound (CAS No. 21709-40-0) is a substituted aminothiazole. The core of the molecule is a 1,3-thiazole ring, which is known for its diverse biological activities.[1] The structural features are an amino group at position 2, a methyl group at position 4, and an N,N-dimethylcarboxamide group at position 5.

Table 1: Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 21709-40-0 |

| Molecular Formula | C₇H₁₁N₃OS |

| Molecular Weight | 185.25 g/mol |

| Predicted LogP | 0.85 |

| Hydrogen Bond Donors | 1 (the amino group) |

| Hydrogen Bond Acceptors | 4 (the three nitrogen atoms and the carbonyl oxygen) |

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from known spectra of similar 2-amino-4-methylthiazole derivatives.[2][3][4][5]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | Singlet (broad) | 2H | -NH₂ (amino group protons) |

| ~3.05 | Singlet | 6H | -N(CH₃)₂ (dimethylamide protons) |

| ~2.40 | Singlet | 3H | -CH₃ (thiazole ring methyl protons) |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (carboxamide carbonyl) |

| ~162.0 | C2 (thiazole ring, C-NH₂) |

| ~148.0 | C4 (thiazole ring, C-CH₃) |

| ~115.0 | C5 (thiazole ring, C-C=O) |

| ~38.0 | -N(CH₃)₂ (dimethylamide carbons) |

| ~17.0 | -CH₃ (thiazole ring methyl carbon) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |

| 2950 - 2850 | Medium | C-H stretching (methyl groups) |

| 1640 - 1620 | Strong | C=O stretching (amide I band) |

| 1580 - 1550 | Strong | C=N stretching (thiazole ring) |

| 1540 - 1520 | Medium | N-H bending (amino group) |

| 1450 - 1400 | Medium | C-H bending (methyl groups) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 185 | [M]⁺ (Molecular ion) |

| 141 | [M - N(CH₃)₂]⁺ (Loss of dimethylamino group) |

| 114 | [M - C(=O)N(CH₃)₂]⁺ (Loss of dimethylcarboxamide group) |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from ethyl acetoacetate. The following protocol is a representative procedure adapted from general methods for the synthesis of 2-aminothiazole-5-carboxamides.[6]

Synthesis of Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

-

Bromination of Ethyl Acetoacetate: To a solution of ethyl acetoacetate (1 equiv.) in a suitable solvent such as dioxane and water at -10 to 0°C, add N-bromosuccinimide (NBS) (1.1 equiv.). Stir the mixture at this temperature for 1-2 hours.

-

Cyclization with Thiourea: To the reaction mixture, add thiourea (1 equiv.) and heat to 80°C for 2-4 hours.

-

Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate.

Hydrolysis to 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid

-

Saponification: Dissolve the ethyl ester from the previous step in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).

-

Heating: Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Acidification: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried to yield 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid.

Amidation to this compound

-

Acid Chloride Formation: Suspend the carboxylic acid in a suitable solvent (e.g., dichloromethane) and add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction is stirred at room temperature until the conversion to the acid chloride is complete.

-

Amine Coupling: In a separate flask, dissolve dimethylamine hydrochloride (excess) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., dichloromethane). Cool this solution to 0°C.

-

Reaction: Add the freshly prepared acid chloride solution dropwise to the dimethylamine solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the final compound, this compound.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Potential Biological Signaling Pathway Involvement

Derivatives of 2-aminothiazole are known to act as kinase inhibitors.[7] For instance, Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of the Bcr-Abl kinase, crucial in chronic myeloid leukemia (CML). The following diagram illustrates a simplified Bcr-Abl signaling pathway and the potential point of inhibition by a 2-aminothiazole derivative.

Caption: Inhibition of Bcr-Abl kinase signaling by a 2-aminothiazole derivative.

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of this compound. By leveraging data from analogous compounds, we have presented predicted spectroscopic data, a plausible synthetic route, and a potential mechanism of biological action. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of novel 2-aminothiazole derivatives for drug discovery and development. Further experimental validation is necessary to confirm the data presented herein.

References

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Thiazole-5-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1] Compounds incorporating this heterocyclic core have demonstrated a wide spectrum of pharmacological potential, including potent kinase inhibition, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth overview of the discovery and synthesis of novel thiazole-5-carboxamide derivatives. It details common synthetic methodologies, protocols for biological evaluation, and an analysis of structure-activity relationships (SAR). The content is structured to serve as a comprehensive resource for professionals engaged in drug discovery and development, featuring structured data tables and process visualizations to facilitate understanding and application.

Introduction to Thiazole-5-Carboxamides

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged structure found in numerous pharmacologically active compounds.[1][6][7] The thiazole-5-carboxamide moiety, in particular, has garnered significant interest due to its success as a key structural motif in a variety of therapeutic agents.[4][6] Its rigid framework and capacity for diverse substitutions allow for fine-tuning of physicochemical properties and biological targets.

Research has shown that derivatives of this scaffold are effective inhibitors of various protein kinases, which are critical targets in oncology.[4] These compounds have shown inhibitory activity against Src-family kinases, Akt kinases, and c-Met, playing a role in disrupting cancer cell signaling pathways.[2][8][9] Beyond cancer, their therapeutic potential extends to anti-inflammatory, antifungal, antioxidant, and antibacterial applications.[3][5][6][10] This guide will explore the synthetic routes to access these valuable compounds and the experimental procedures used to uncover their biological functions.

General Synthesis Methodologies

The synthesis of thiazole-5-carboxamides typically involves a multi-step sequence that begins with the construction of the core thiazole ring, followed by the formation of the amide bond. The Hantzsch thiazole synthesis is a classic and widely used method for forming the heterocyclic ring.[7] The general workflow involves creating a thiazole-5-carboxylic acid ester, which is then converted to the final carboxamide.

Experimental Protocol: Synthesis of a Thiazole-5-Carboxamide Derivative

The following protocol is a generalized representation for the synthesis of 2-aryl-4-methylthiazole-5-carboxamides, a common class of these compounds.

Step 1: Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylate

-

To a solution of an appropriate aryl thioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure thiazole ester.

Step 2: Hydrolysis to 2-Aryl-4-methylthiazole-5-carboxylic Acid

-

Suspend the ethyl 2-aryl-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and reduce the volume under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with dilute hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the carboxylic acid.

Step 3: Amide Bond Formation to Yield N-Aryl-2-aryl-4-methylthiazole-5-carboxamide [3][5]

-

Suspend the 2-aryl-4-methylthiazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add oxalyl chloride or thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

In a separate flask, dissolve the desired substituted aniline (1.1 eq) and a base such as triethylamine or N,N-diisopropylethylamine (1.5 eq) in DCM.[3]

-

Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final thiazole-5-carboxamide derivative.[11]

Biological Evaluation and Key Therapeutic Targets

The thiazole-5-carboxamide scaffold has been successfully employed to target a range of biological entities, with protein kinases being a particularly prominent class.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[4][8]

Kinase Inhibition

Numerous studies have reported the design of thiazole-5-carboxamides as potent inhibitors of kinases such as Src, Lck, Akt, and c-Met.[2][8][9] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways that control cell proliferation, survival, and migration.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

-

Reagents : Purified recombinant kinase, corresponding substrate peptide, ATP, and assay buffer.

-

Prepare a series of dilutions of the test thiazole-5-carboxamide compound (e.g., from 100 µM to 1 nM) in DMSO.

-

In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the assay buffer.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™).

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Experimental Protocol: Cell-Based Antiproliferative Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3][12]

-

Cell Culture : Seed cancer cells (e.g., A-549, HCT-8) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

Treat the cells with various concentrations of the thiazole-5-carboxamide compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add a solution of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.

-

Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium salt to a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the GI₅₀ or IC₅₀ value (the concentration required to inhibit 50% of cell growth) from the resulting dose-response curve.

Data Presentation and Structure-Activity Relationships (SAR)

The systematic modification of the thiazole-5-carboxamide scaffold has led to the identification of key structural features that govern biological activity. SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and drug-like properties.

SAR Insights

-

N-Aryl Substituent : The nature and position of substituents on the N-aryl ring of the carboxamide are critical for activity. For example, in a series of anticancer agents, a 4-chloro-2-methylphenyl group was found to be favorable for activity against the A-549 lung cancer cell line.[3]

-

C2-Position of Thiazole : Modifications at the C2 position significantly impact potency. In Src-family kinase inhibitors, substituting this position with various aminoheteroaryl groups led to the discovery of potent analogs.[2]

-

C4-Position of Thiazole : The substituent at the C4 position can also influence activity. The presence of a trifluoromethyl group has been explored in the development of anticancer and fungicidal agents.[3][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for novel thiazole-5-carboxamide derivatives across different biological targets.

Table 1: Kinase Inhibitory Activity of Thiazole-5-Carboxamides

| Compound ID | Target Kinase | IC₅₀ | Cell Line (Assay) | GI₅₀ / % Inhibition | Reference |

|---|---|---|---|---|---|

| 5m | Akt1 | 25 nM | PC-3 (Prolif.) | Not Reported | [8] |

| Akt3 | 24 nM | ||||

| Compound 2 | Lck | Not Reported | LSTRA (Prolif.) | Potent Efficacy | [2] |

| 51am | c-Met | Not Reported | MKN-45 (Prolif.) | Potent Efficacy | [9][13] |

| 8c | Not Specified | Not Applicable | A-549 (Prolif.) | 48% at 5 µg/mL | [3] |

| 6d | Not Specified | Not Applicable | K563 (Prolif.) | High Potency | [14] |

| | | | MCF-7 (Prolif.) | 20.2 µM |[14] |

Table 2: Antimicrobial and Fungicidal Activity of Thiazole-5-Carboxamides

| Compound ID | Target Organism/Enzyme | EC₅₀ / IC₅₀ | In Vivo Activity | Reference |

|---|---|---|---|---|

| 8i | Rhizoctonia solani | 1.28 mg/L | Comparable to Thifluzamide | [10] |

| 6g | Succinate Dehydrogenase | 0.56 mg/L | 67.3% protective activity at 2.0 mg/L (S. sclerotiorum) | [15] |

| LMH6 | DPPH radical | 0.185 µM | Not Applicable (Antioxidant Assay) |[6] |

Conclusion and Future Directions

The thiazole-5-carboxamide scaffold remains a highly productive framework in the quest for novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. The extensive research highlighted in this guide demonstrates the scaffold's ability to yield potent and selective modulators of various biological targets, particularly protein kinases involved in cancer.

Future research will likely focus on several key areas:

-

Improving Selectivity : Designing inhibitors that can distinguish between closely related kinase isoforms to minimize off-target effects and toxicity.

-

Exploring New Targets : Expanding the application of thiazole-5-carboxamides to other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

-

Combinatorial Approaches : Utilizing solid-phase synthesis and combinatorial chemistry to accelerate the discovery of new lead compounds.[16]

-

Advanced Drug Delivery : Developing novel formulations to improve the pharmacokinetic and pharmacodynamic profiles of promising candidates.

By leveraging the foundational knowledge of synthesis, biological evaluation, and SAR outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bepls.com [bepls.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Syntheses and fungicidal activities of thiazole-5-carboxanilides bearing thioether group [journal.hep.com.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide: A Technical Guide

For Immediate Release

This technical guide addresses the solubility of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, a substituted 2-aminothiazole derivative of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, providing a consolidated overview of available solubility information and standardized methodologies for its determination.

Executive Summary

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in either DMSO or water.

| Solvent | Quantitative Solubility | Qualitative Assessment & Important Considerations |

| Water | Data not available | The parent compound, 2-aminothiazole, is soluble in water. The N,N,4-trimethyl and 5-carboxamide substitutions on the target compound will influence its overall polarity and may affect its aqueous solubility. |

| DMSO | Data not available | While DMSO is a common solvent for high-throughput screening, studies have shown that some 2-aminothiazole derivatives can degrade in DMSO at room temperature. This potential for instability necessitates careful handling and storage, and solubility assessments should be conducted promptly after solution preparation. |

Experimental Protocol for Solubility Determination

The following is a generalized kinetic solubility determination protocol that can be adapted to quantify the solubility of this compound in both water and DMSO. This method is based on the principle of precipitating a compound from a DMSO stock solution into an aqueous buffer.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (polypropylene for compound storage, clear for analysis)

-

Automated liquid handler (optional, for high-throughput applications)

-

Plate shaker

-

Plate reader with UV-Vis or other suitable detection method (e.g., nephelometry)

-

Centrifuge with plate rotor

Stock Solution Preparation

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Ensure complete dissolution by vortexing or sonication.

Assay Procedure

-

Serial Dilution: In a polypropylene 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO concentration into a clear 96-well plate. Subsequently, add a larger, fixed volume of PBS (pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation and Precipitation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.

-

Measurement: Measure the turbidity (or absorbance at a suitable wavelength) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

-

(Optional) Centrifugation and Supernatant Analysis: For a more precise measurement, centrifuge the plate to pellet the precipitate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for determining the kinetic solubility of the target compound.

Caption: Experimental Workflow for Kinetic Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in DMSO and water is currently unavailable, this guide provides a framework for its empirical determination. Researchers are advised to exercise caution when using DMSO as a solvent due to the potential for compound degradation, a known characteristic of some 2-aminothiazole derivatives. The provided experimental protocol offers a standardized approach to generate the necessary solubility data to support further drug discovery and development efforts. The generation of such data is a critical step in understanding the developability of this and other novel chemical entities.

An In-Depth Technical Guide to the Potential Therapeutic Targets for 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide explores the potential therapeutic targets of a specific derivative, 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, postulating its role as a kinase inhibitor in oncology. Drawing parallels with the well-characterized multi-kinase inhibitor dasatinib, which is based on a similar scaffold, this document outlines a hypothetical preclinical strategy to identify and validate its targets.[3][4] We propose that this compound may target key signaling nodes in cancer progression, such as the Src family and Abl kinases. This guide provides a comprehensive experimental workflow, detailed protocols for target validation, and templates for data presentation, intended to serve as a roadmap for the preclinical evaluation of this compound.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the established activity of structurally related 2-aminothiazole-5-carboxamide derivatives, we hypothesize that this compound functions as a potent inhibitor of non-receptor tyrosine kinases that are pivotal in oncogenic signaling. The primary candidates for its molecular targets are the Src family kinases (SFKs) and Abl kinase.

Src Family Kinases (SFKs): This family includes several non-receptor tyrosine kinases such as Src, Lyn, Fyn, and Lck.[5] SFKs are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[6][7] In many human cancers, SFKs are overexpressed or hyperactivated, contributing to tumor progression and metastasis.[8] They act as central signaling hubs, receiving inputs from various receptors, including receptor tyrosine kinases (RTKs) and integrins, and relaying these signals to downstream pathways like Ras/MAPK and PI3K/Akt.[7][9]

Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is another non-receptor tyrosine kinase. Its dysregulation is famously associated with chronic myeloid leukemia (CML), where the t(9;22) chromosomal translocation results in the constitutively active Bcr-Abl fusion protein.[10][11] This oncoprotein drives the proliferation and survival of leukemia cells through the activation of multiple downstream pathways, including the JAK/STAT, Ras/MAPK, and PI3K/Akt pathways.[10][12] Targeted inhibition of Bcr-Abl is a clinically validated and highly successful strategy for CML treatment.[4]

The diagram below illustrates the hypothesized mechanism of action, where the compound inhibits SFKs and Abl kinase, thereby blocking multiple downstream pathways implicated in cancer cell proliferation, survival, and metastasis.

Preclinical Target Validation Workflow

To rigorously evaluate the therapeutic potential and validate the hypothesized targets of this compound, a systematic, multi-tiered preclinical workflow is proposed.[13][14] This workflow progresses from initial biochemical assays to cellular and finally to in vivo models, allowing for a comprehensive assessment of the compound's activity, selectivity, and efficacy.

Experimental Protocols and Data Presentation

This section provides detailed methodologies for the key experiments outlined in the preclinical workflow.

In Vitro Kinase Activity Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinases. A luminescence-based assay that quantifies ATP consumption (as ADP production) is a common and robust method.[15][16]

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold) in DMSO.

-

Reaction Setup: In a 384-well white assay plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Enzyme Addition: Add 2.5 µL of recombinant human kinase (e.g., Src, Abl) in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing a specific peptide substrate and ATP at its Kₘ concentration) to each well.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Kinase Target | This compound IC₅₀ (nM) | Dasatinib IC₅₀ (nM) (Control) |

| Abl | 1.2 | 0.8 |

| Src | 2.5 | 1.1 |

| Lck | 3.1 | 1.5 |

| Fyn | 4.8 | 2.0 |

| c-KIT | 15.7 | 12.0 |

| PDGFRβ | 22.4 | 18.5 |

| VEGFR2 | >10,000 | 85.0 |

Cell Viability Assay (MTT Assay)

This assay assesses the compound's effect on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[1]

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., K562 for CML, PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[3]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[2][3]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value using non-linear regression analysis.

Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Key Target(s) | GI₅₀ (nM) |

| K562 | Chronic Myeloid Leukemia | Bcr-Abl | 8.5 |

| PC-3 | Prostate Cancer | Src | 25.2 |

| DU145 | Prostate Cancer | Src | 31.8 |

| MDA-MB-231 | Breast Cancer | Src | 45.1 |

| A549 | Lung Cancer | Src | 88.9 |

| HEK293 | Normal Kidney | - | >10,000 |

Target Engagement and Downstream Signaling Analysis (Western Blot)

Western blotting is used to confirm that the compound engages its intended targets within the cell and inhibits their activity, which is assessed by measuring the phosphorylation status of the kinases and their key downstream substrates.[17]

Protocol: Western Blot for Phosphorylated Proteins

-

Cell Treatment and Lysis: Culture cells (e.g., K562) to 70-80% confluency and treat with various concentrations of the compound for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17] Keep samples on ice at all times.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17][18] Avoid using milk as it contains phosphoproteins that can cause high background.[17]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-Src (Tyr416), anti-p-CrkL (Tyr207)) and antibodies for the total protein as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Table 3: Hypothetical Cellular Target Inhibition in K562 Cells (2-hour treatment)

| Compound Concentration | p-Src (Tyr416) / Total Src (Normalized Intensity) | p-CrkL (Tyr207) / Total CrkL (Normalized Intensity) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| 1 nM | 0.82 | 0.85 |

| 10 nM | 0.45 | 0.51 |

| 100 nM | 0.08 | 0.12 |

| 1 µM | <0.01 | <0.01 |

In Vivo Efficacy Assessment (Tumor Xenograft Model)

This study evaluates the anti-tumor activity of the compound in a living organism, providing crucial data on efficacy and tolerability.[19][20]

Protocol: Subcutaneous Tumor Xenograft Study

-

Cell Preparation: Culture a tumorigenic cell line (e.g., K562) and harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of 6-8 week old female immunocompromised mice (e.g., BALB/c nude or NSG).[19]

-

Tumor Growth and Grouping: Monitor tumor growth 2-3 times per week using digital calipers. Once tumors reach an average volume of 100-150 mm³ (Volume = (Width² x Length) / 2), randomize the mice into treatment groups (e.g., n=8-10 per group).

-

Drug Administration: Prepare the test compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compound to the mice daily via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg). The control group receives the vehicle only.

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

-

Study Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.

-

Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic western blotting). Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

Table 4: Hypothetical In Vivo Efficacy in a K562 Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1540 ± 185 | - | +2.5 |

| Compound | 10 | 985 ± 150 | 36 | +1.8 |

| Compound | 30 | 523 ± 98 | 66 | -0.5 |

| Compound | 100 | 215 ± 65 | 86 | -4.2 |

| Dasatinib (Control) | 30 | 250 ± 72 | 84 | -3.8 |

Conclusion

This technical guide outlines a plausible therapeutic rationale and a comprehensive preclinical validation strategy for this compound. By targeting key oncogenic drivers like SFKs and Abl kinase, this compound holds the potential to be a valuable candidate for cancer therapy. The provided experimental workflows and detailed protocols offer a clear and structured path for its evaluation. Successful execution of these studies would provide the necessary foundation to advance this promising compound into further lead optimization and subsequent IND-enabling studies. The data presented herein is hypothetical and serves to illustrate the expected outcomes of the proposed experimental plan. Rigorous experimentation is required to confirm these hypotheses and fully elucidate the therapeutic potential of this novel chemical entity.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Src Family Kinases - Creative Biogene [creative-biogene.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. xtalks.com [xtalks.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. benchchem.com [benchchem.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 19. benchchem.com [benchchem.com]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-5-bromo-3-methylpyridine (CAS 21709-40-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 2-Amino-5-bromo-3-methylpyridine, registered under CAS number 21709-40-0. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables and provides detailed, generalized experimental protocols for acquiring such data.

Compound Information

| Compound Name | 2-Amino-5-bromo-3-methylpyridine |

| CAS Number | 21709-40-0 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Chemical Structure |  |

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Amino-5-bromo-3-methylpyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | Singlet | 1H | Pyridine H-6 |

| 7.31 | Singlet | 1H | Pyridine H-4 |

| 4.50 (broad) | Singlet | 2H | -NH₂ |

| 2.19 | Singlet | 3H | -CH₃ |

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3300 | Strong, Broad | N-H stretch (Amine) |

| 3050 - 3000 | Medium | C-H stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1640 - 1550 | Strong | C=C stretch (Aromatic ring) |

| 1450 - 1350 | Medium | C-H bend (Aliphatic) |

| 1100 - 1000 | Strong | C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend (Aromatic) |

| 600 - 500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 187/189 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 172/174 | Medium | [M-CH₃]⁺ |

| 108 | Medium | [M-Br]⁺ |

| 81 | Low | [C₅H₅N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum of the solid compound.

Materials:

-

2-Amino-5-bromo-3-methylpyridine sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Instrument Setup: Place the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and improve signal resolution.

-

Tune and match the probe for the ¹H nucleus.

-

Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants of the signals.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid compound using an ATR accessory.

Materials:

-

2-Amino-5-bromo-3-methylpyridine sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Measurement: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of the compound using electron ionization.

Materials:

-

2-Amino-5-bromo-3-methylpyridine sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or GC inlet

-

Sample vial

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe.

-

GC Inlet: Dissolve the sample in a volatile solvent and inject it into the gas chromatograph, which will introduce the volatilized sample into the mass spectrometer.

-

-

Instrument Setup:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

The sample is vaporized by heating.

-

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

The Aminothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form key interactions with various biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide explores the structure-activity relationships (SAR) of aminothiazole analogs across different therapeutic areas, providing detailed experimental methodologies and visualizing key biological and experimental processes.

Core Structure-Activity Relationship Principles

The biological activity of aminothiazole analogs can be finely tuned by substitutions at three key positions: the 2-amino group (N2), and the C4 and C5 positions of the thiazole ring. Understanding the impact of these modifications is crucial for the rational design of potent and selective drug candidates.

-

The 2-Amino Group (N2): This position is a critical determinant of activity and is frequently modified to explore SAR. Acylation or substitution with various aryl, heteroaryl, or alkyl groups can significantly influence potency and selectivity. For instance, in antitubercular aminothiazoles, the introduction of substituted benzoyl groups at the N2 position dramatically enhances activity.[1][2] Similarly, for LIMK kinase inhibitors, modifications at this position are pivotal for achieving high potency.

-

The C4 Position: Substitutions at the C4 position often play a crucial role in target recognition and binding. In many antitubercular analogs, a 2-pyridyl moiety at this position is found to be essential for potent activity, with other substitutions being poorly tolerated.[1][2] The nature of the substituent at C4 can also impact the overall physicochemical properties of the molecule, influencing its solubility and pharmacokinetic profile.

-

The C5 Position: The C5 position offers another avenue for structural modification to modulate activity and selectivity. For example, in certain anticancer agents, the introduction of a bromine atom at C5 provides a handle for further synthetic elaboration, while in antifungal aminothiazoles, a naphth-1-ylmethyl group at this position is associated with high potency.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for various aminothiazole analogs, highlighting the impact of different substitution patterns on their biological activity.

Table 1: Antitubercular Activity of 2-Aminothiazole Analogs against Mycobacterium tuberculosis H37Rv

| Compound ID | N2-Substituent | C4-Substituent | MIC (µM) | Reference |

| Hit Compound | Unsubstituted Phenyl | 2-Pyridyl | >25 | [1] |

| Analog 1 | 3-Chlorobenzoyl | 2-Pyridyl | 0.024 | [1][2] |

| Analog 2 | 4-Chlorobenzoyl | 2-Pyridyl | 0.048 | [1] |

| Analog 3 | 3,4-Dichlorobenzoyl | 2-Pyridyl | 0.048 | [1] |

| Analog 4 | Benzoyl | 2-Pyridyl | 0.78 | [1] |

| Analog 5 | 3-Chlorobenzoyl | Phenyl | >25 | [1] |

MIC: Minimum Inhibitory Concentration

Table 2: Antiproliferative Activity of 2-Aminothiazole Analogs against Cancer Cell Lines

| Compound ID | N2-Substituent | C4-Substituent | C5-Substituent | Cell Line | IC50 (µM) | Target Kinase(s) | Reference |

| Dasatinib | 2-Chloro-6-methylphenyl | Hydroxyethylpiperazinyl-methyl-pyrimidinyl | - | K562 | <0.001 | Bcr-Abl, Src family | [4] |

| AT7519 | N-succinamide | 3-pyridyl | - | HCT116 | 0.12 | CDK1, CDK2, CDK5, CDK9 | [5] |

| Compound 20 | Benzylic amine | Butylidene (fused) | Butylidene (fused) | H1299 | 4.89 | - | [6] |

| Compound 20 | Benzylic amine | Butylidene (fused) | Butylidene (fused) | SHG-44 | 4.03 | - | [6] |

| Aurora Kinase Inhibitor (cpd 22) | 4-Fluorophenyl | Substituted aniline | - | - | 0.079 (Aurora A) | Aurora A | [7] |

IC50: Half-maximal Inhibitory Concentration

Table 3: Antifungal Activity of 2-Aminothiazole Analogs

| Compound ID | N2-Substituent | C5-Substituent | Fungal Species | MIC50 (µM) | Reference |

| 41F5 | Cyclohexylamide | Naphth-1-ylmethyl | Histoplasma capsulatum | 0.4-0.8 | [3] |

| Analog A | Cyclohexylmethylamide | Naphth-1-ylmethyl | Histoplasma capsulatum | 0.4 | [3] |

| Analog B | Cyclohexylethylamide | Naphth-1-ylmethyl | Histoplasma capsulatum | 0.4 | [3] |

| Analog C | Cyclopentylamide | Naphth-1-ylmethyl | Cryptococcus neoformans | - | [3] |

MIC50: Minimum Inhibitory Concentration for 50% of isolates

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the investigation of SAR. Below are methodologies for key experiments cited in the study of aminothiazole analogs.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core.[8]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Solvent (e.g., Methanol, Ethanol)

-

Base (e.g., Sodium Carbonate solution)

Procedure:

-

Dissolve the α-haloketone and thiourea in the chosen solvent in a round-bottom flask.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a solution of sodium carbonate to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product. Further purification can be achieved by recrystallization or column chromatography.

Biological Assays

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (aminothiazole analog)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase, substrate, and kinase assay buffer.

-

Add the diluted test compound or control (DMSO vehicle) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by plotting the data against the compound concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

-

Cells in culture

-

96-well cell culture plates

-

Test compound (aminothiazole analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (aminothiazole analog)

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well containing the test compound with the microbial suspension.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex processes.

Signaling Pathways